molecular formula C9H16N2O3 B13438837 1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate

1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate

Cat. No.: B13438837
M. Wt: 200.23 g/mol
InChI Key: IKBXVBJVHAFIIW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with an azetidinone derivative. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger volumes. This would include using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the azetidinone ring can be opened or modified using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine in solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate involves its interaction with molecular targets in fungal cells. It is believed to inhibit the synthesis of essential components of the fungal cell wall, leading to cell lysis and death. The exact molecular pathways and targets are still under investigation, but it is known to disrupt the integrity of the fungal cell membrane.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-Oxoazetidin-3-yl)methylcarbamate
  • N-[(2-Oxo-3-azetidinyl)methyl]carbamic Acid 1,1-Dimethylethyl Ester

Uniqueness

1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate is unique due to its specific structure, which allows it to interact effectively with drug-resistant strains of Candida albicans. Its ability to form antifungal nylon-3 polymers also sets it apart from other similar compounds.

Properties

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

tert-butyl N-[(2-oxoazetidin-3-yl)methyl]carbamate

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-6-4-10-7(6)12/h6H,4-5H2,1-3H3,(H,10,12)(H,11,13)

InChI Key

IKBXVBJVHAFIIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CNC1=O

Origin of Product

United States

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